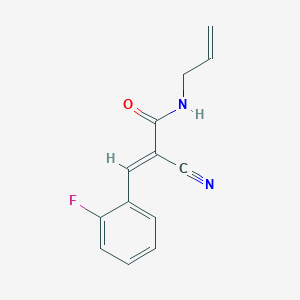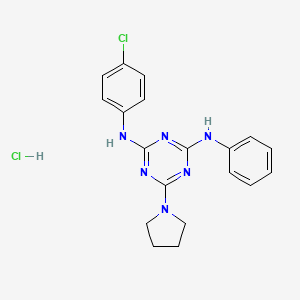
(E)-1-(2-cyanophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2-cyanophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C20H19N5O3 and its molecular weight is 377.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A range of quinazoline derivatives, including structures similar to (E)-1-(2-cyanophenyl)-3-(3-(3-methoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea, have been synthesized and evaluated for various biological activities. These compounds have shown potential in several areas of research, such as antimicrobial, anticancer, and enzyme inhibition studies.
Anticancer Activity : Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents have been synthesized and evaluated for their antiproliferative activity in vitro against eight cancer cell lines. The study identifies compounds with significant activity, highlighting the potential for the development of new therapeutics for cancer treatment (Perković et al., 2016).
Antimicrobial Activity : Synthesis, antioxidant, and anticholinesterase activities of novel coumarylthiazole derivatives containing aryl urea/thiourea groups have been reported. These compounds exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some showing significant antibacterial and antifungal effects. This study opens avenues for the development of new agents for treating microbial infections and conditions involving cholinesterase enzymes (Kurt et al., 2015).
Synthesis and Characterization : Research on the synthesis and characterization of quinazoline derivatives continues to be a productive field. Studies involving the formation of tricyclic compounds containing the pyrimidopyrimidine fragment highlight the versatility of these molecules in forming complex structures with potential pharmacological applications (Dorokhov et al., 2011).
Enzyme Inhibition : Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) has been identified as a tubulin polymerization inhibitor through MorphoBase and ChemProteoBase profiling methods. This compound shows promising antiproliferative activity toward human cancer cells, highlighting the potential for quinazoline derivatives in targeting microtubule formation in cancer therapy (Minegishi et al., 2015).
DNA-binding Studies : N-alkyl(anilino)quinazoline derivatives have been synthesized and evaluated for their potential as DNA intercalating agents. Studies reveal that certain derivatives show significant DNA interaction, offering a new approach for the development of therapeutics based on DNA-binding properties (Garofalo et al., 2010).
Eigenschaften
IUPAC Name |
1-(2-cyanophenyl)-3-[3-(3-methoxypropyl)-2-oxoquinazolin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-28-12-6-11-25-18(15-8-3-5-10-17(15)23-20(25)27)24-19(26)22-16-9-4-2-7-14(16)13-21/h2-5,7-10H,6,11-12H2,1H3,(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUQJFMHKVBIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2998515.png)
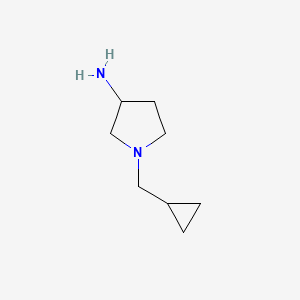
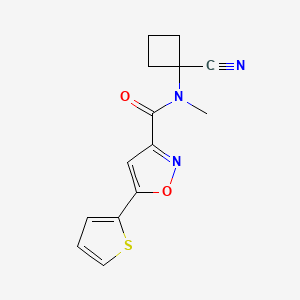
![2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2998518.png)
![N-[2-(2,6-difluorobenzoyl)-3-(pyrrolidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide](/img/structure/B2998519.png)
![4-(4-bromophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2998520.png)
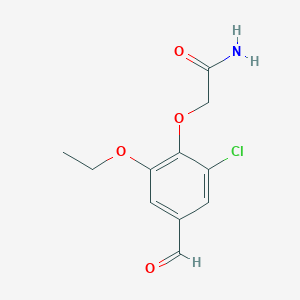
![2-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B2998525.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2998529.png)



